

Application Notes and Protocols for QCA570 in Cell Culture Experiments

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Compound of Interest

Compound Name: QCA570

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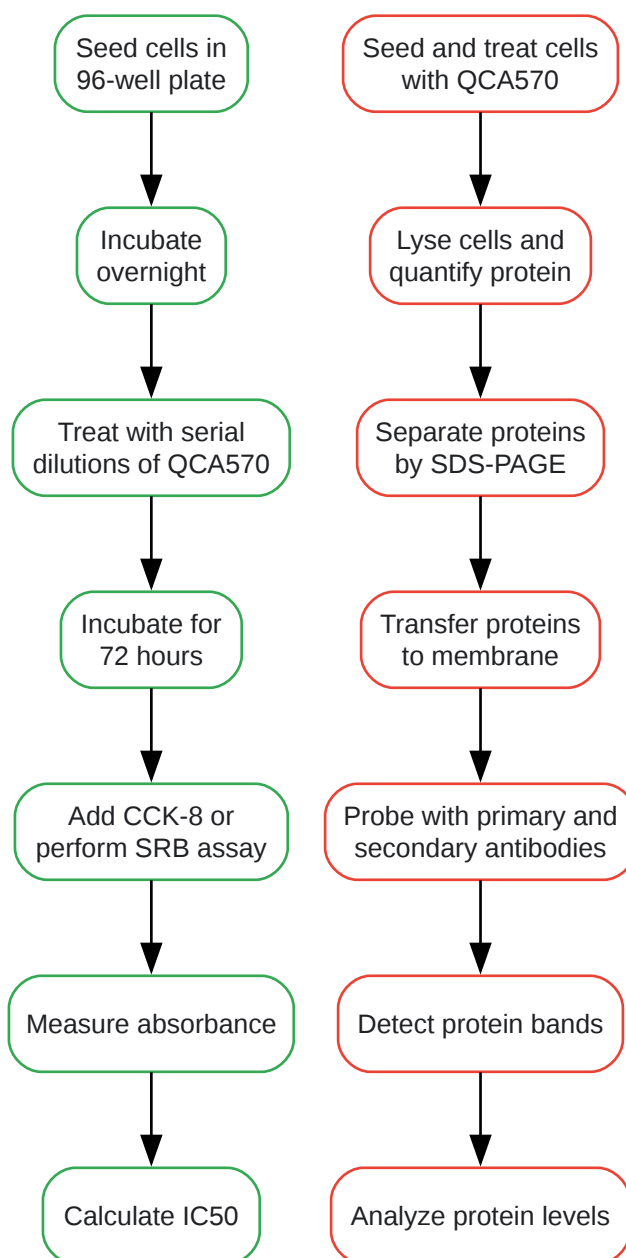
Introduction

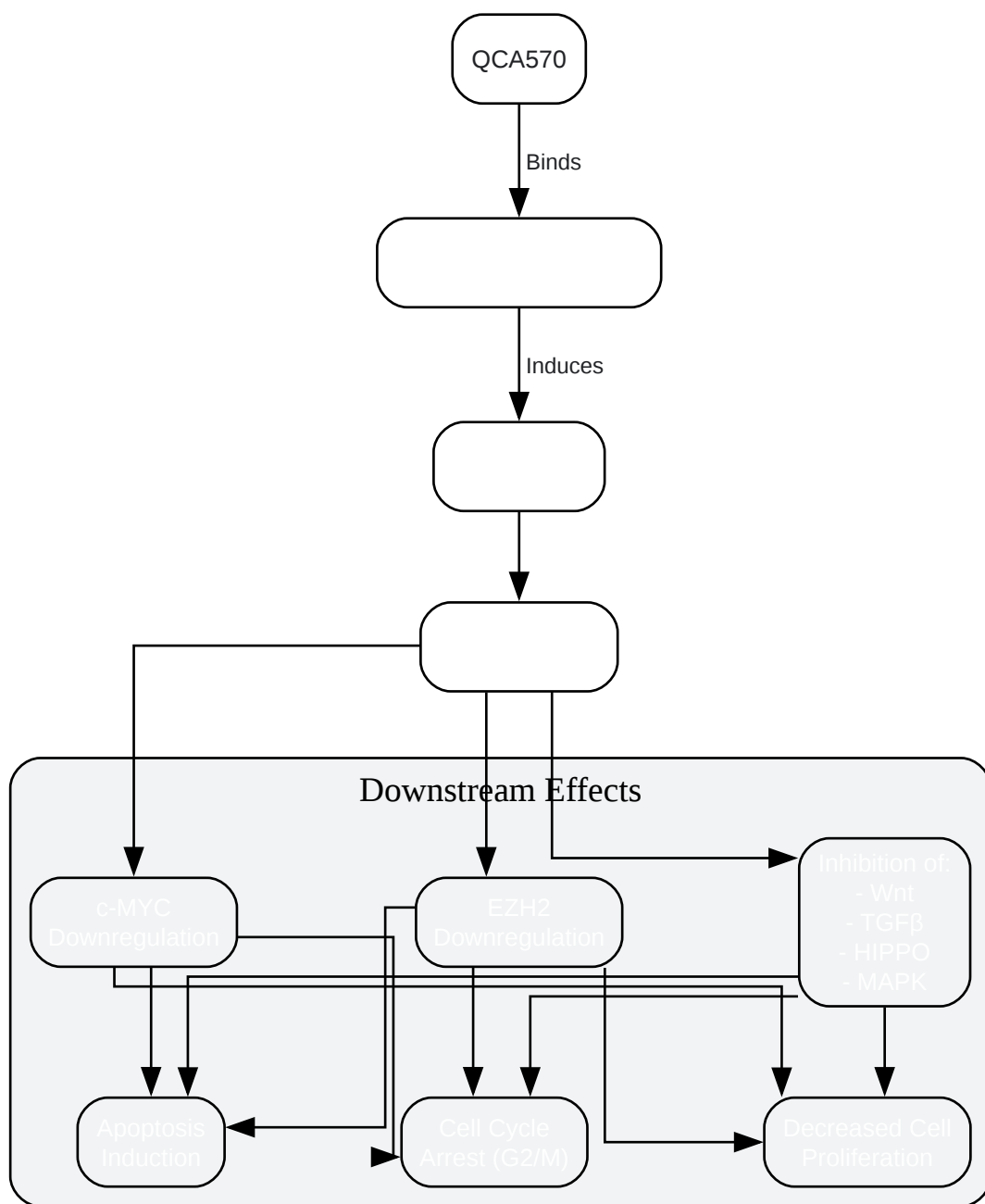
QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes, such as c-MYC.[3][4] **QCA570** operates by recruiting the Cereblon E3 ubiquitin ligase to BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[5] This targeted degradation approach offers a powerful alternative to traditional inhibition, often resulting in a more profound and sustained biological effect.[4]

These application notes provide detailed protocols and supporting data for the use of **QCA570** in cell culture experiments, drawing from studies in leukemia, non-small cell lung cancer (NSCLC), and bladder cancer cell lines.

Mechanism of Action

QCA570 is a heterobifunctional molecule composed of a ligand that binds to BET proteins and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[4][6] This proximity induces the ubiquitination of BET proteins, marking them for degradation by the 26S proteasome. The degradation of BET proteins leads to the transcriptional suppression of their target genes, including critical drivers of cell proliferation and survival.[3][5]





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